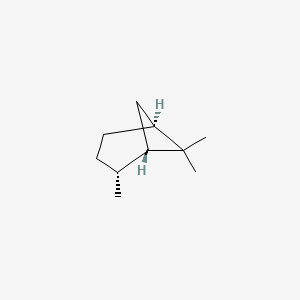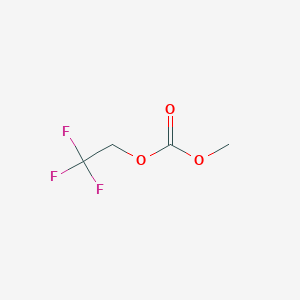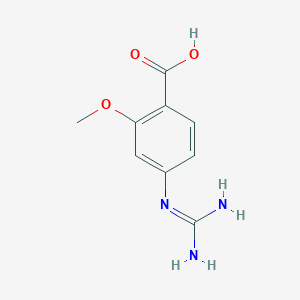
Cupric pyrophosphate monohydrate
Overview
Description
Cupric pyrophosphate monohydrate is a chemical compound with the molecular formula Cu₂P₂O₇·H₂O. It appears as a blue-green powder and is insoluble in water. This compound has been studied for its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Cupric pyrophosphate monohydrate, like other copper compounds, primarily targets metalloenzymes in the body . These enzymes play crucial roles in various biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .
Mode of Action
It is known that copper, as an essential trace element, is a crucial component of many metalloenzymes . These enzymes, in turn, are involved in a variety of biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .
Biochemical Pathways
This compound, as a source of copper, can influence several biochemical pathways. For instance, copper is a key component of ceruloplasmin, an enzyme involved in iron metabolism . Copper also plays a role in the function of superoxide dismutase, an enzyme that helps protect cells from oxidative damage . Furthermore, copper is involved in the synthesis of neurotransmitters, affecting neurological function .
Pharmacokinetics
It is known that copper absorption occurs primarily in the stomach and small intestine . Once absorbed, copper is transported to the liver, where it is incorporated into various proteins and enzymes . The body regulates copper levels through a balance of absorption, storage, and excretion .
Result of Action
The action of this compound results in the provision of copper, which is essential for the functioning of many enzymes. This can lead to improved oxidative stress response, iron metabolism, and neurotransmitter synthesis . An excess of copper can lead to toxicity, resulting in oxidative stress and damage to proteins, lipids, and dna .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the diet, such as high levels of zinc, can interfere with copper absorption . Additionally, genetic factors can affect how the body metabolizes copper . Finally, certain health conditions, such as Wilson’s disease, can affect copper homeostasis, influencing the action and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric pyrophosphate monohydrate can be synthesized through the reaction of copper sulfate with potassium pyrophosphate in an aqueous solution at a pH of 5.0 . The reaction conditions involve controlled dosing of Cu²⁺ ions to ensure efficient recovery and reuse of high-purity copper pyrophosphate .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of the electroplating process. The electroplating process generates a large volume of wastewater containing high concentrations of copper, which can be recovered and reused to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Cupric pyrophosphate monohydrate undergoes various chemical reactions, including:
Oxidation: Copper in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of copper.
Substitution: The pyrophosphate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various copper phosphates and pyrophosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cupric pyrophosphate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as an electrolyte in battery manufacturing.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the electroplating industry for the recovery and reuse of copper.
Comparison with Similar Compounds
Similar Compounds
Copper(II) phosphate: Another copper-based phosphate compound with similar properties and applications.
Ferric pyrophosphate: A compound with similar pyrophosphate groups but containing iron instead of copper.
Uniqueness
Cupric pyrophosphate monohydrate is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications in different fields. Its ability to act as a catalyst and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
dicopper;phosphonato phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSJEBZWADSIY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304671-71-4, 16570-28-8 | |
| Record name | Cupric pyrophosphate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicopper pyrophosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


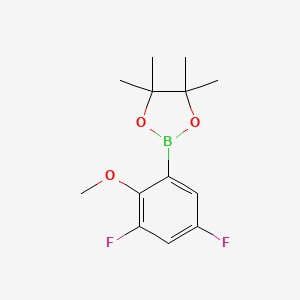
![4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1591657.png)
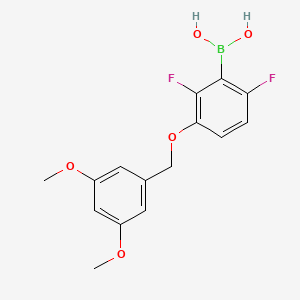

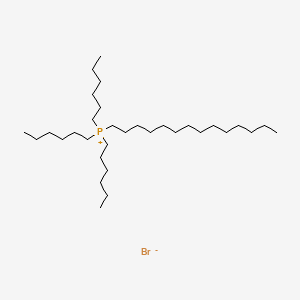


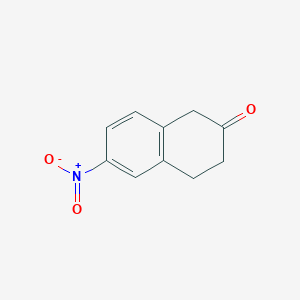
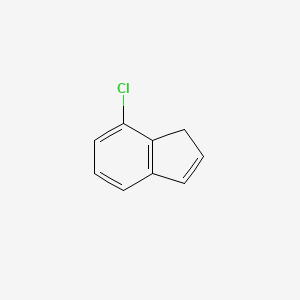
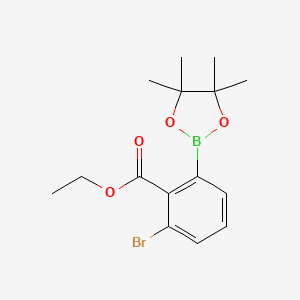
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
